molecular formula C13H12Cl2N4O3 B5777292 1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea

1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea

Cat. No.: B5777292
M. Wt: 343.16 g/mol
InChI Key: REGVRGWAWYZPKL-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dimethoxypyrimidinyl group connected via a urea linkage. Its distinct chemical properties make it a subject of interest in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 4,6-dimethoxypyrimidine-2-amine.

    Reaction Conditions: The two starting materials are reacted in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.

    Industrial Production: On an industrial scale, the reaction is carried out in a solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the urea group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)thiourea: This compound has a thiourea linkage instead of a urea linkage, which affects its chemical reactivity and biological activity.

    1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)carbamate: The carbamate derivative exhibits different properties due to the presence of a carbamate group instead of a urea group.

    1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)amide: The amide derivative has distinct chemical and biological properties compared to the urea compound.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O3/c1-21-10-6-11(22-2)18-12(17-10)19-13(20)16-7-3-4-8(14)9(15)5-7/h3-6H,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGVRGWAWYZPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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